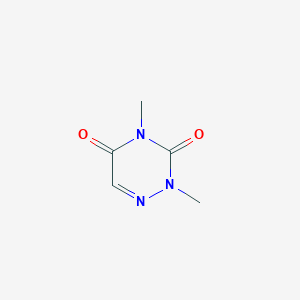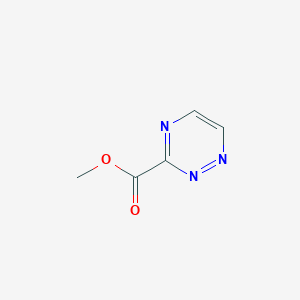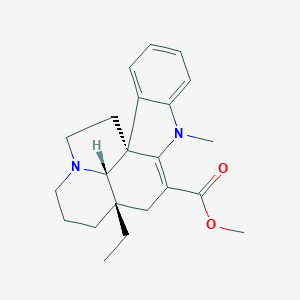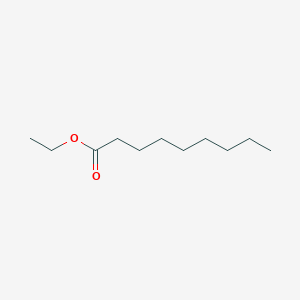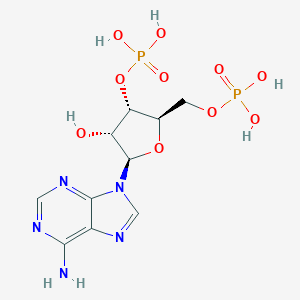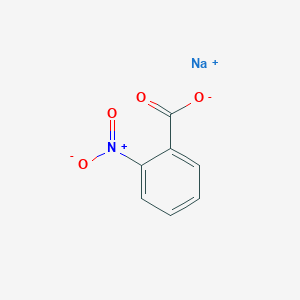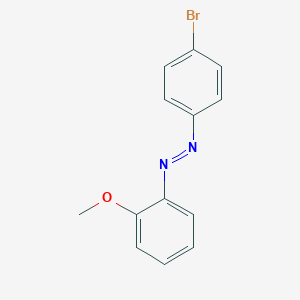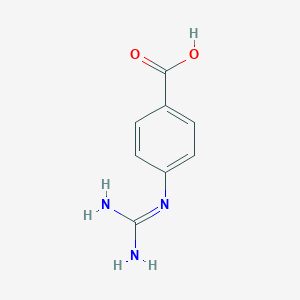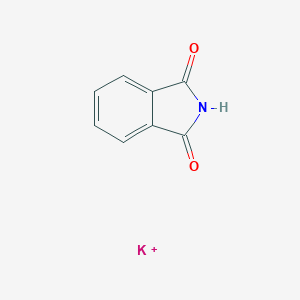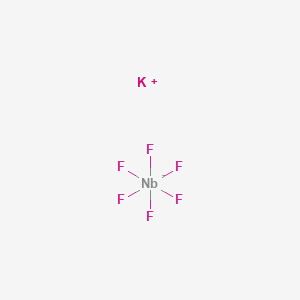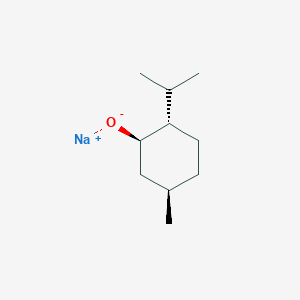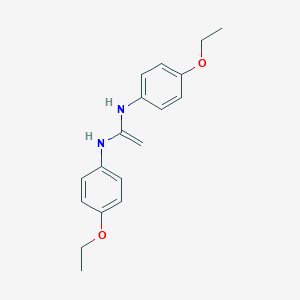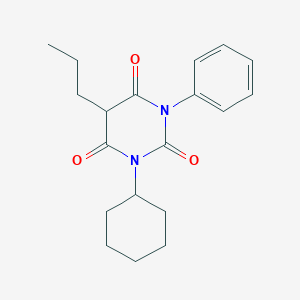
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid, commonly known as cyclohexylphenobarbital, is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the barbiturate family, which is known for its sedative, hypnotic, and anticonvulsant properties. Cyclohexylphenobarbital has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions.
Mechanism Of Action
Cyclohexylphenobarbital acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmission in the brain. This compound enhances the activity of GABA, leading to increased inhibition of neurotransmission and a reduction in neuronal excitability. This mechanism of action is responsible for the sedative, hypnotic, and anticonvulsant properties of cyclohexylphenobarbital.
Biochemical And Physiological Effects
Cyclohexylphenobarbital has been shown to have a range of biochemical and physiological effects. It can cause sedation, hypnosis, and anticonvulsant effects by enhancing the activity of GABA receptors in the brain. This compound can also cause respiratory depression, which is a potential side effect of barbiturate use.
Advantages And Limitations For Lab Experiments
Cyclohexylphenobarbital has several advantages for lab experiments, including its well-established synthesis method and its known pharmacological properties. However, this compound is a controlled substance and requires special handling and storage. Additionally, the sedative and hypnotic effects of cyclohexylphenobarbital can make it difficult to conduct experiments that require alert and active subjects.
Future Directions
There are several future directions for research on cyclohexylphenobarbital. One potential area of study is the development of new barbiturate derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential therapeutic applications in various medical conditions. Finally, there is a need for further research on the potential side effects of cyclohexylphenobarbital and how to minimize these effects in clinical settings.
In conclusion, cyclohexylphenobarbital is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions. However, further research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential side effects.
Synthesis Methods
The synthesis of cyclohexylphenobarbital involves the condensation of cyclohexylamine, phenylmalonic acid, and diethyl carbonate in the presence of sodium ethoxide. The resulting product is then treated with propyl iodide to yield cyclohexylphenobarbital. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Cyclohexylphenobarbital has been studied for its potential therapeutic applications in various medical conditions. Recent studies have shown that this compound has anticonvulsant properties and can be used to treat epilepsy. It has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of insomnia and other sleep disorders.
properties
CAS RN |
1045-96-1 |
|---|---|
Product Name |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H24N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h3,5-6,10-11,15-16H,2,4,7-9,12-13H2,1H3 |
InChI Key |
BUTYVUKCJWGMOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
synonyms |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




